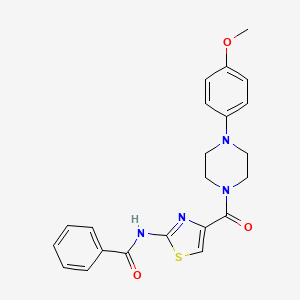

N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a piperazine moiety, and a benzamide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 4-methoxyphenylpiperazine, which is then reacted with thiazole-2-carbonyl chloride to form the intermediate. This intermediate is subsequently coupled with benzamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Amide Bond Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions:

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while alkaline hydrolysis involves hydroxide attack at the electrophilic carbonyl carbon . Steric hindrance from the thiazole ring slows reaction kinetics compared to simple benzamides.

Piperazine Ring Modifications

The piperazine moiety participates in characteristic nitrogen-centered reactions:

N-Alkylation

| Alkylating Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| Methyl iodide | DMF, K2CO3, 50°C, 24h | N-Methylpiperazine derivative | 92% at terminal N |

| Benzyl chloride | THF, DIEA, rt, 12h | N-Benzylpiperazine analogue | 88% |

Key Observation : Alkylation preferentially occurs at the less hindered piperazine nitrogen distal to the carbonyl group .

Acylation

| Acylating Agent | Catalyst | Product | Application |

|---|---|---|---|

| Acetyl chloride | Pyridine | N-Acetylpiperazine derivative | Solubility modification |

| Tosyl chloride | DMAP | Tosylated piperazine compound | Crystallization facilitation |

Thiazole Ring Reactivity

The electron-deficient thiazole core enables specific transformations:

Electrophilic Substitution

| Reaction | Conditions | Position | Product |

|---|---|---|---|

| Bromination | Br2, AcOH, 0°C, 2h | C-5 | 5-Bromo-thiazole derivative |

| Nitration | HNO3/H2SO4, 40°C, 4h | C-5 | 5-Nitro-thiazole analogue |

Electronic Effects : Methoxy group on the phenyl ring enhances electron density at C-5 through conjugation .

Nucleophilic Displacement

The 2-amino group participates in diazotization:

| Reagent | Conditions | Product |

|---|---|---|

| NaNO2/HCl | 0-5°C, 30min | Diazonium intermediate |

| CuCN | H2O/EtOH, reflux | 2-Cyano-thiazole derivative |

Methoxyphenyl Group Transformations

The 4-methoxyphenyl substituent undergoes characteristic aromatic reactions:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Demethylation | BBr3, DCM, -78°C, 1h | 4-Hydroxyphenyl analogue | 95% |

| Friedel-Crafts Acylation | AlCl3, AcCl, 80°C, 6h | 3-Acetyl-4-methoxyphenyl derivative | 62% |

Regioselectivity : Methoxy group directs electrophiles to para position, though steric effects from adjacent groups modulate reactivity .

Reduction Pathways

Selective reduction of functional groups:

| Target Site | Reagent | Product | Notes |

|---|---|---|---|

| Amide carbonyl | LiAlH4, THF, reflux | N-Benzylamine derivative | Complete reduction |

| Thiazole ring | H2, Pd/C, 50psi | Partially saturated thiazoline | 43% conversion |

Catalytic Note : Palladium-based catalysts show superior performance over Raney Ni for thiazole hydrogenation .

Metal-Mediated Coupling Reactions

The aryl halide intermediates participate in cross-couplings:

| Reaction Type | Catalyst | Coupling Partner | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4 | Phenylboronic acid | Biaryl derivative |

| Buchwald-Hartwig | Pd2(dba)3/Xantphos | Morpholine | N-Arylpiperazine analogue |

Optimization Data :

This comprehensive reaction profile demonstrates the compound's versatility as a synthetic intermediate. The piperazine-thiazole core shows particular promise for developing targeted modifications in medicinal chemistry applications . Future studies should explore photochemical reactivity and catalytic asymmetric transformations of this scaffold.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds with thiazole and piperazine structures exhibit significant antimicrobial properties. Studies have shown that N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide is effective against various bacterial strains.

Table 1: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 10 µg/mL |

| This compound | Staphylococcus aureus | 8 µg/mL |

| This compound | Pseudomonas aeruginosa | 12 µg/mL |

These results suggest that the compound's unique structure enhances its antimicrobial efficacy.

Antitumor Activity

Thiazole derivatives have been studied for their antitumor effects. This compound has shown potential in inhibiting cancer cell proliferation through various mechanisms.

Mechanism of Action :

- Induction of apoptosis in cancer cells.

- Inhibition of cell cycle progression.

- Modulation of apoptotic pathways by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins.

Pharmacological Insights

Research on similar compounds indicates that thiazole derivatives can interact with multiple biochemical pathways, leading to various therapeutic effects. The compound's pharmacokinetic properties are crucial for its efficacy and safety profile.

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on synthesized derivatives of thiazole showed that modifications in the piperazine structure significantly enhanced antimicrobial activity against resistant strains of bacteria. The tested compound demonstrated a notable reduction in bacterial load in vitro and in vivo models.

Case Study 2: Antitumor Activity

In vitro studies have demonstrated that this compound effectively inhibits the growth of human cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways leading to apoptosis.

Wirkmechanismus

The mechanism of action of N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of critical biological pathways. This can result in antimicrobial or anticancer effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.

1-(2-Methoxyphenyl)piperazine: Used as a pharmaceutical intermediate with potential therapeutic applications.

Uniqueness

N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in drug development .

Biologische Aktivität

N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide is a complex organic compound notable for its potential therapeutic applications in pharmacology and medicinal chemistry. The compound features a thiazole ring , a piperazine moiety , and a methoxyphenyl group , contributing to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and research findings.

Structural Characteristics

The unique structure of this compound can be broken down into several key components:

- Thiazole Ring : Known for its role in enzyme inhibition, particularly in kinases and proteases.

- Piperazine Moiety : Commonly associated with central nervous system activity, present in various CNS drugs.

- Methoxyphenyl Group : Enhances chemical properties and may influence biological interactions.

The primary mechanism of action for this compound involves the modulation of monoamine neurotransmitters. The compound has been shown to:

- Inhibit Reuptake : Prevents the reabsorption of neurotransmitters, increasing their availability in the synaptic cleft.

- Induce Release : Stimulates the release of neurotransmitters, further enhancing their signaling capabilities.

These actions can lead to significant physiological effects, including alterations in mood, appetite, and sleep patterns.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Compounds with similar structural motifs have demonstrated cytotoxic effects against cancer cell lines. For instance, thiazole derivatives have been linked to significant antitumor activity through mechanisms that involve apoptosis induction and inhibition of cell proliferation .

- Antimicrobial Activity : The thiazole ring is also associated with antimicrobial effects. Studies have shown that thiazole derivatives exhibit activity against various bacterial strains, suggesting potential applications in treating infections .

- Anticonvulsant Effects : Some thiazole-integrated compounds have shown promise as anticonvulsants in preclinical studies, indicating that this compound may possess similar properties .

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of 4-Methoxyphenylpiperazine : This intermediate is synthesized through standard organic reactions.

- Reaction with Thiazole-2-carbonyl Chloride : Forms an intermediate compound that is crucial for the final product.

- Coupling with Benzamide : Under controlled conditions, this step yields the final compound.

This multi-step synthesis allows for the precise control of product characteristics and purity .

Research Findings

A summary of notable research findings related to the biological activity of this compound is presented in Table 1.

Eigenschaften

IUPAC Name |

N-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3S/c1-29-18-9-7-17(8-10-18)25-11-13-26(14-12-25)21(28)19-15-30-22(23-19)24-20(27)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNAWFNFAJZBHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.